molecular formula C12H9ClN4 B2790047 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 932236-53-8

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2790047
CAS No.: 932236-53-8
M. Wt: 244.68
InChI Key: DOVWLZTXIAQREG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS: 932236-53-8) is a pyrazolopyrimidine derivative with a molecular formula of C₁₂H₉ClN₄ and a molecular weight of 244.68 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and an amine at position 4.

Current availability data indicate that the compound is intermittently out of stock, with suppliers like CymitQuimica listing it as discontinued in certain quantities . Its primary applications remain underexplored in public literature, though structural analogs are studied for antimicrobial and anticancer activities .

Properties

IUPAC Name

3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)11-6-16-17-7-10(14)5-15-12(11)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVWLZTXIAQREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the reaction of enaminonitriles with urea under acidic conditions. For instance, a mixture of enaminonitrile, urea, and acetic acid can be irradiated to yield the desired product . Another method involves the use of multicomponent reactions, where 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and malononitrile are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as ultrasonic-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine, has been a focus of recent research. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted techniques and copper-catalyzed reactions. These methods allow for the efficient production of diverse derivatives with potential pharmacological activities .

Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

MethodDescriptionYield (%)
Microwave-assistedRapid synthesis using microwave energyUp to 98
Copper-catalyzedCatalytic approach for generating glycohybridsHigh
Conventional synthesisTraditional methods involving heating and refluxVariable

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanism of action often involves the disruption of cellular integrity and interference with metabolic pathways critical for tumor growth.

Case Study: Anticancer Activity Assessment

A recent study synthesized a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The anticancer activity was evaluated using MTT assays against several breast cancer cell lines. The results indicated varying degrees of growth inhibition, with some compounds showing significant efficacy compared to established anticancer drugs .

Enzymatic Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Compounds in this class have shown promise as inhibitors of various enzymes involved in cancer progression and other diseases. For instance, they may act as selective inhibitors for poly-ADP-ribose polymerase (PARP), which is crucial in DNA repair mechanisms .

Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeTarget Enzyme/Cell LineReference
AnticancerMDA-MB-231
PARP InhibitionPARP1
Enzymatic InhibitionVarious

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are also being explored for their material science applications due to their unique photophysical properties. These compounds can function as fluorophores and may be utilized in developing new materials with specific optical characteristics .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Amine Position : Moving the amine from position 6 (target compound) to 7 (e.g., Compound 22–44) introduces a pyridinylmethyl group, which enhances anti-mycobacterial activity but increases molecular weight .
  • Steric Effects : Bulky substituents (e.g., 2-methyl and 3,5-diphenyl in ) may hinder target binding despite favorable electronic properties.

Structural and Conformational Analysis

Evidence from crystallographic studies on cyclopenta[g]pyrazolopyrimidines (e.g., 2-(4-chlorophenyl)-5-methyl derivatives) reveals:

  • Hydrogen Bonding : The amine group in position 6 participates in C–H⋯N hydrogen bonds, stabilizing chain-like molecular assemblies .
  • Aryl Ring Orientation : The 4-chlorophenyl group in the target compound forms a dihedral angle of ~12–14° with the pyrazolopyrimidine plane, similar to analogs with bromo or methoxy substituents . This near-coplanar arrangement may facilitate π-stacking interactions in biological targets.
  • Bond Localization : The pyrazolopyrimidine core exhibits bond fixation akin to naphthalene, with delocalized π-electrons influencing reactivity .

Biological Activity

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound of growing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing on recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the reaction of substituted pyrazoles with chlorinated pyrimidines, often utilizing palladium-catalyzed cross-coupling techniques to achieve the desired structure. The purity of synthesized compounds is generally above 95%, making them suitable for biological evaluations .

Antifungal and Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various pathogenic fungi strains and Mycobacterium tuberculosis H37Rv. In vitro studies have shown some compounds achieving minimum inhibitory concentrations (MICs) that indicate promising potential as antifungal and antitubercular agents .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-inflammatory effects comparable to established drugs like diclofenac .

Anticancer Potential

The anticancer activity of pyrazolo derivatives has also been investigated. In vitro assays revealed that some compounds significantly inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM. These results suggest that this compound and its analogs may serve as effective candidates for cancer therapy .

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of various pyrazolo derivatives, it was found that certain compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger. The most potent derivative achieved an MIC of 0.5 μg/mL against C. albicans, showcasing its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Anti-inflammatory Evaluation

A series of pyrazolo derivatives were tested for their anti-inflammatory activity using an edema model in mice. The most effective compound exhibited a percentage inhibition of edema comparable to celecoxib, indicating its potential as a safer alternative with fewer gastrointestinal side effects .

Case Study 3: Cancer Cell Line Studies

In a comparative study involving MCF-7 and MDA-MB-231 cell lines, several pyrazolo derivatives were shown to induce apoptosis effectively. The best-performing compound increased caspase levels significantly more than the standard chemotherapy agent 5-Fluorouracil (5-FU), suggesting a promising avenue for further development in cancer treatment .

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazolo-pyrimidine core. Key signals include:
    • δ 8.2–8.5 ppm (pyrimidine H-2 and H-5 protons).
    • δ 7.3–7.6 ppm (aromatic protons from 4-chlorophenyl) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 285.0654 (C₁₂H₁₀ClN₄⁺, calc. 285.0648) .

Q. Advanced Techniques

  • X-ray crystallography : Resolves conformational flexibility of the pyrimidine ring and dihedral angles (e.g., 12.3° between pyrazole and chlorophenyl planes) .
  • HPLC-PDA : Detects impurities <0.1% using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

How can researchers address contradictions in reported biological activity data across studies?

Methodological Considerations
Discrepancies often arise from:

  • Assay variability : Cell-based vs. enzyme-linked assays (e.g., IC₅₀ values differ by 10× in 5-HT6 receptor studies) .
  • Solubility limitations : DMSO stock concentrations >1% may artifactually reduce activity in cellular models .

Q. Advanced Reconciliation Strategies

  • Meta-analysis : Pool data from ≥3 independent studies to identify consensus EC₅₀ ranges (e.g., 0.5–1.2 µM for anticancer activity) .
  • Free-energy perturbation (FEP) simulations : Quantify binding energy differences caused by minor structural variations (e.g., ΔΔG = 1.8 kcal/mol for chloro vs. methyl substitutions) .

What computational tools are recommended for predicting target interactions and pharmacokinetic properties?

Q. Basic Tools

  • Molecular docking (AutoDock Vina) : Predicts binding modes to kinases or GPCRs (RMSD <2.0 Å vs. crystallographic data) .
  • SwissADME : Estimates logP (2.7), aqueous solubility (-4.2 LogS), and CYP450 inhibition risks (CYP3A4: high) .

Q. Advanced Modeling

  • MD simulations (GROMACS) : Assesses target binding stability over 100 ns trajectories (e.g., 5-HT6 receptor-ligand complex shows <1.5 Å backbone deviation) .
  • QSAR models : Utilize 3D descriptors (e.g., WHIM, GETAWAY) to correlate substituent electronegativity with IC₅₀ (R² = 0.89) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Methodological Challenges

  • Purification : Column chromatography is inefficient for gram-scale batches; switch to recrystallization (ethanol/water, 70% recovery) .
  • Byproduct formation : Optimize stoichiometry (1:1.2 ratio of pyrazole to chalcone) to minimize dimerization (<5% by HPLC) .

Q. Advanced Solutions

  • Flow chemistry : Enables continuous synthesis with 90% yield at 100 g/day throughput .
  • DoE (Design of Experiments) : Identifies critical factors (e.g., temperature > pH) to reduce batch variability (RSD <3%) .

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